

An In-depth Technical Guide to the Physicochemical Properties of Fenitrothion

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenitrothion, an organophosphorothioate insecticide, has been widely utilized in agriculture and public health for the control of a broad spectrum of insect pests. A thorough understanding of its physicochemical properties is paramount for assessing its environmental fate, toxicological profile, and for the development of effective and safe formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of **fenitrothion**, detailed experimental methodologies for their determination, and insights into its metabolic and signaling pathways.

Physicochemical Properties of Fenitrothion

The fundamental physicochemical properties of **fenitrothion** are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: Identification and Chemical Structure



Parameter	Value
Chemical Name	O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate
CAS Number	122-14-5
Molecular Formula	C ₉ H ₁₂ NO ₅ PS
Molecular Weight	277.23 g/mol
Chemical Structure	Chemical structure of fenitrothion

Table 2: Physical and Chemical Properties

Property	Value	Temperature (°C)	Pressure
Physical State	Yellow-brown liquid	Ambient	-
Melting Point	3.4 °C	-	-
Boiling Point	118 °C	-	0.05 mmHg
Vapor Pressure	1.48 x 10 ⁻⁴ Pa	20	-
Water Solubility	19 mg/L	20	-
log P (Octanol-Water Partition Coefficient)	3.30	-	-
рКа	Not applicable (no ionizable groups)	-	-

Table 3: Solubility in Organic Solvents



Solvent	Solubility (g/L)	Temperature (°C)
Dichloromethane	Readily soluble	-
2-Propanol	Readily soluble	-
Toluene	Readily soluble	-
n-Hexane	Hardly soluble	-

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of **fenitrothion** adheres to internationally recognized protocols, primarily those established by the Organisation for Economic Cooperation and Development (OECD). These guidelines ensure data consistency and reliability across different laboratories.

Melting Point/Melting Range (OECD Guideline 102)[1][2] [3][4]

The melting point of **fenitrothion** is determined using the capillary method.

 Apparatus: A melting point apparatus consisting of a heated block and a capillary tube holder with a magnifying lens for observation.

Procedure:

- A small amount of the purified **fenitrothion** is introduced into a capillary tube, which is then sealed at one end.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a slow, controlled rate.
- The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.



Boiling Point (OECD Guideline 103)[5][6][7]

The boiling point of **fenitrothion** is determined under reduced pressure to prevent decomposition. The dynamic method is commonly employed.

- Apparatus: A distillation apparatus equipped with a heating mantle, a distillation flask, a condenser, a receiver, a pressure gauge, and a vacuum pump.
- Procedure:
 - A sample of fenitrothion is placed in the distillation flask.
 - The pressure inside the apparatus is reduced to the desired level (e.g., 0.05 mmHg).
 - The sample is heated, and the temperature at which the liquid boils and a steady stream
 of condensate is observed is recorded as the boiling point at that pressure.

Vapor Pressure (OECD Guideline 104)[8][9][10][11][12]

The vapor pressure of **fenitrothion** can be determined using the gas saturation method.

Apparatus: A gas saturation apparatus, which includes a temperature-controlled chamber, a
carrier gas supply, a saturation cell containing the test substance, and a trapping system to
collect the vaporized substance.

Procedure:

- A slow, controlled stream of an inert carrier gas (e.g., nitrogen) is passed through or over the **fenitrothion** sample maintained at a constant temperature.
- The carrier gas becomes saturated with the vapor of the substance.
- The amount of vaporized substance transported by the gas is determined by trapping it and measuring its mass.
- The vapor pressure is calculated from the mass of the condensed substance and the volume of the carrier gas passed through the system.



Water Solubility (OECD Guideline 105 - Flask Method) [13][14][15][16][17]

The flask method is suitable for determining the water solubility of **fenitrothion**.

- Apparatus: A thermostatically controlled water bath, glass flasks with stoppers, and an analytical instrument for concentration measurement (e.g., HPLC).
- Procedure:
 - An excess amount of fenitrothion is added to a flask containing purified water.
 - The flask is sealed and agitated in the thermostatically controlled water bath for a sufficient period to reach equilibrium (e.g., 24-48 hours).
 - The solution is then allowed to stand to allow undissolved material to settle.
 - A sample of the aqueous phase is carefully withdrawn, filtered or centrifuged to remove any suspended particles, and the concentration of **fenitrothion** is determined using a suitable analytical method.

Partition Coefficient (n-Octanol/Water) (OECD Guideline 107 - Shake Flask Method)[18][19][20][21][22]

The shake flask method is a straightforward approach to determine the log P value of **fenitrothion**.

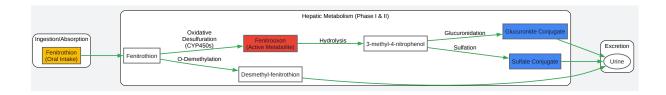
- Apparatus: Glass flasks with stoppers, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement (e.g., HPLC).
- Procedure:
 - n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.
 - A known amount of **fenitrothion** is dissolved in either water-saturated n-octanol or octanol-saturated water.



- The two phases are then combined in a flask in a defined volume ratio.
- The flask is shaken until equilibrium is reached.
- The mixture is centrifuged to ensure complete phase separation.
- The concentration of **fenitrothion** in both the n-octanol and water phases is determined analytically.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P is reported as log P.

Signaling Pathways and Experimental Workflows

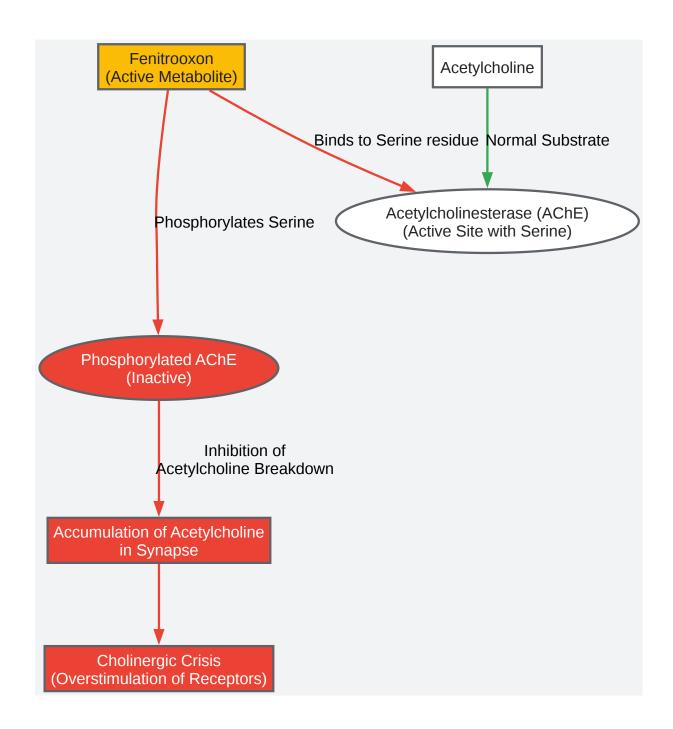
The biological activity and environmental fate of **fenitrothion** are governed by its interaction with various biological pathways and its degradation processes. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.



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Caption: Mammalian metabolic pathway of **fenitrothion**.

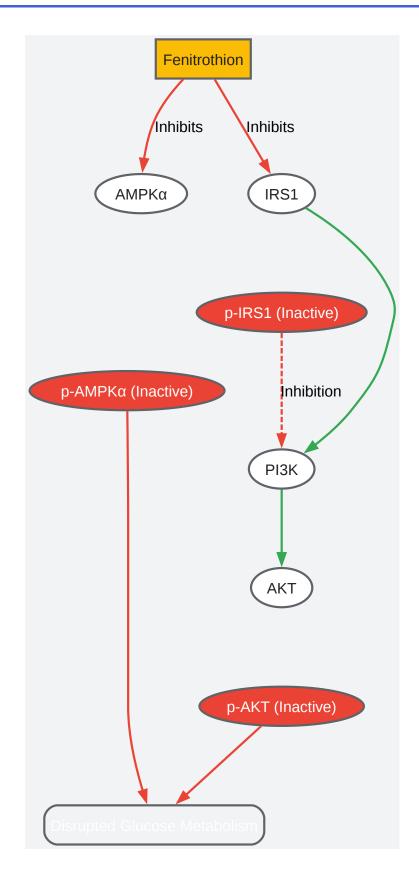




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Caption: Mechanism of acetylcholinesterase inhibition by fenitrooxon.

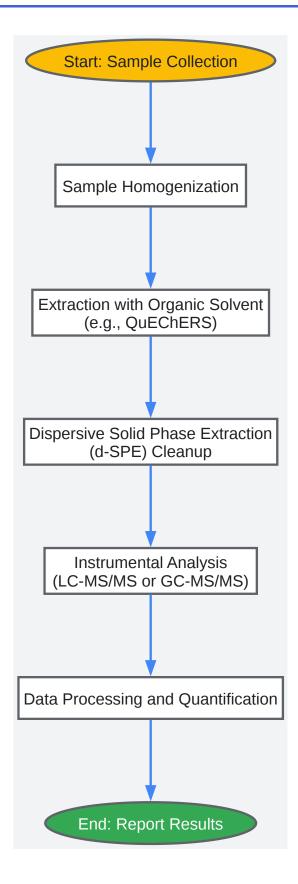




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Caption: Fenitrothion's inhibitory effect on the AMPK/PI3K/AKT signaling pathway.[1][2]

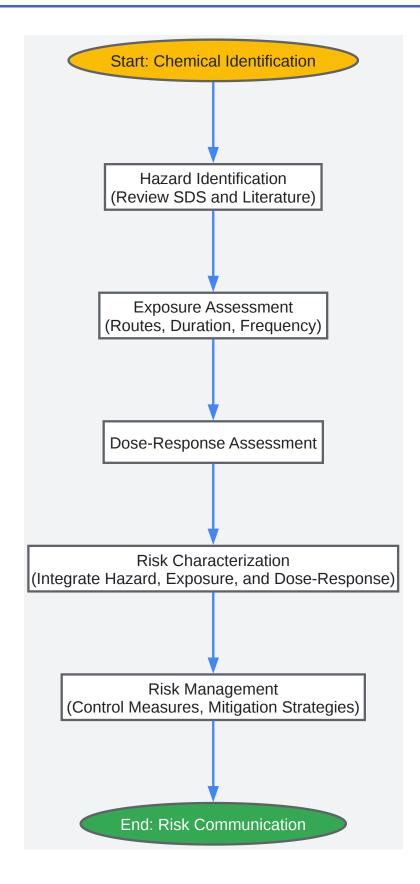




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Caption: Experimental workflow for pesticide residue analysis in food.[3][4][5][6]





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Caption: Logical workflow for chemical hazard identification and risk assessment.[7][8][9][10] [11]

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